Human enteropeptidase-IN-1

Description

Contextualization of Enteropeptidase in Biological Systems

Enteropeptidase, also known as enterokinase, is a type II transmembrane serine protease that plays a pivotal role in protein digestion. wikipedia.orgimrpress.com It is primarily produced by the cells of the duodenum and jejunum and is localized to the brush border membrane. wikipedia.orgresearchgate.net

Role of Enteropeptidase in Zymogen Activation Cascades

The primary and most critical function of enteropeptidase is the initiation of the pancreatic zymogen activation cascade. researchgate.net In the duodenum, enteropeptidase encounters trypsinogen (B12293085), an inactive precursor (zymogen) secreted by the pancreas. wikipedia.org Enteropeptidase specifically cleaves the trypsinogen activation peptide, converting it into the active enzyme, trypsin. imrpress.com

This activation of trypsin is the master switch for protein digestion. nih.gov Once active, trypsin triggers a widespread activation of other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases. wikipedia.orgimrpress.com This cascade ensures that the powerful protein-digesting capabilities of these enzymes are unleashed only within the controlled environment of the small intestine, preventing self-digestion of the pancreas. taylorandfrancis.com The process begins with enteropeptidase activating trypsinogen, and then trypsin itself continues to activate more trypsinogen in an autocatalytic chain reaction. taylorandfrancis.com

Biological Significance of Enteropeptidase Activity Regulation

Given its role as the initiator of a potent enzymatic cascade, the activity of enteropeptidase must be tightly regulated. The synthesis of proteases as inactive zymogens is a key regulatory mechanism that prevents unwanted proteolytic activity at the site of synthesis. pnas.orgnih.gov The activation is an irreversible process under physiological conditions. pnas.org

The biological importance of this regulation is starkly illustrated by congenital enteropeptidase deficiency, a rare recessive disorder caused by mutations in the TMPRSS15 gene. wikipedia.org This deficiency leads to a severe failure to thrive, hypoproteinemia (low protein levels in the blood), and edema in infants due to profound intestinal malabsorption of protein. wikipedia.orgimrpress.com Conversely, the inappropriate presence of active enteropeptidase in the pancreas, potentially through duodenopancreatic reflux, is implicated in triggering the premature activation of digestive enzymes that leads to acute pancreatitis, a life-threatening condition. nih.gov

Rationale for the Development and Study of Enteropeptidase Inhibitors

The critical role of proteases in both normal physiology and disease has made them significant targets for therapeutic intervention and essential subjects of basic research. The development of specific inhibitors allows scientists to probe the function of individual proteases.

Historical Perspectives on Protease Inhibitor Research

The history of protease inhibitor research is closely linked with the advancement of protein chemistry. pnas.org Early work by Northrop, Kunitz, and Herriott established that enzymes and their inhibitors were distinct chemical entities. pnas.org A major breakthrough was the development of small-molecule inhibitors that could modulate the catalytic activity of these enzymes, which proved to have enormous therapeutic potential. wikipedia.org

A landmark in this field was the development of HIV protease inhibitors. wikipedia.org Following the identification of HIV as the cause of AIDS in the mid-1980s, the viral protease became a prime target. wikipedia.orgnih.gov The first HIV protease inhibitor, saquinavir, was approved in 1995, marking a major success for structure-based drug design and revolutionizing HIV treatment. wikipedia.orgavert.org This success story highlighted the power of targeting specific proteases to combat disease and spurred further research into inhibitors for other enzyme families.

The Emergence of Human enteropeptidase-IN-1 as a Specific Research Tool

Building on the principles of protease inhibition, researchers have developed specific molecules to target enteropeptidase. This compound (also referred to as compound 6b in some literature) is a notable example of such a tool. medchemexpress.com It was developed as a highly potent and specific inhibitor of human enteropeptidase. medchemexpress.comtargetmol.com The design of such specific inhibitors is crucial for their use as research tools, allowing scientists to dissect the specific roles of enteropeptidase without affecting other related proteases, a critical requirement for minimizing off-target effects in experimental systems. patsnap.com

The development of this compound provides a chemical probe to explore the physiological and pathological roles of enteropeptidase with high precision. patsnap.com Its mechanism involves binding to the active site of the enteropeptidase enzyme, which prevents the enzyme from binding to and activating its natural substrate, trypsinogen. patsnap.com

Overview of Current Research Trajectories Involving this compound

Research Data on this compound

The following table presents inhibitory activity data for this compound, demonstrating its potency.

| Parameter | Value | Description | Source |

| IC₅₀ (initial) | 20 nM | The initial concentration of the inhibitor required to reduce enteropeptidase activity by 50%. | medchemexpress.com |

| IC₅₀ (app) | 1.2 nM | The apparent concentration of the inhibitor required to reduce enteropeptidase activity by 50% under specific assay conditions. | medchemexpress.com |

IC₅₀ values are a standard measure of inhibitor potency. A lower value indicates a more potent inhibitor.

Fundamental Mechanistic Investigations

The primary mechanism of this compound involves binding to the active site of the enteropeptidase enzyme. patsnap.com This action prevents the enzyme from interacting with its substrate, trypsinogen, thereby blocking the proteolytic cascade that is essential for protein digestion. wikipedia.orgpatsnap.com Research indicates that this binding can be either reversible or irreversible, depending on the specific inhibitor's chemical nature. patsnap.com

This compound, identified as compound 6b in some studies, demonstrates potent inhibitory activity. medchemexpress.com Its efficacy is quantified by its IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. The initial IC₅₀ for this compound is reported as 20 nM, with an apparent IC₅₀ of 1.2 nM, highlighting its high potency. medchemexpress.com This inhibitory action is highly specific to enteropeptidase, a crucial feature for minimizing off-target effects in research applications. patsnap.com

The development of such inhibitors has been advanced by structural biology and computational chemistry, allowing for the design of molecules that precisely fit the active site of enteropeptidase. patsnap.com Some inhibitors are designed to mimic the natural substrate of enteropeptidase, tricking the enzyme into binding with the inhibitor instead of trypsinogen. patsnap.com

Applications in Biochemical and Cell-Free Systems

The high specificity of enteropeptidase for the amino acid sequence (Asp)4-Lys makes it a valuable tool in biotechnology, particularly for the cleavage of fusion proteins. wikipedia.orgresearchgate.netnih.gov In these systems, a target protein is often produced with a fusion tag (like a poly-His tag) for purification purposes, linked by an enteropeptidase-cleavable sequence. wikipedia.org After purification, enteropeptidase is used to cleave the tag, releasing the pure target protein. wikipedia.org

This compound serves as a critical control and investigative tool in these cell-free systems. Its ability to specifically inhibit enteropeptidase allows researchers to modulate and study the cleavage process with precision. For instance, in experiments involving recombinant protein expression, this compound can be used to prevent premature or non-specific cleavage by any contaminating or endogenously expressed enteropeptidase.

Furthermore, the light chain of human enteropeptidase, which contains the catalytic subunit, is frequently used in these applications due to its high activity and stability across a broad pH range. researchgate.netcelprogen.com The study of inhibitors like this compound contributes to a deeper understanding of the enzyme's kinetics and substrate specificity, which is essential for optimizing its use in biochemical assays and protein engineering. nih.gov

Structure

3D Structure

Properties

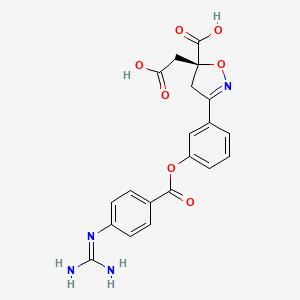

Molecular Formula |

C20H18N4O7 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(5S)-5-(carboxymethyl)-3-[3-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]-4H-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C20H18N4O7/c21-19(22)23-13-6-4-11(5-7-13)17(27)30-14-3-1-2-12(8-14)15-9-20(18(28)29,31-24-15)10-16(25)26/h1-8H,9-10H2,(H,25,26)(H,28,29)(H4,21,22,23)/t20-/m0/s1 |

InChI Key |

KVQMAUMDMPEQBA-FQEVSTJZSA-N |

Isomeric SMILES |

C1C(=NO[C@@]1(CC(=O)O)C(=O)O)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N |

Canonical SMILES |

C1C(=NOC1(CC(=O)O)C(=O)O)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N |

Origin of Product |

United States |

Scope and Objectives of Academic Inquiry into Human Enteropeptidase in 1

Retrosynthetic Analysis and Design Principles

The design of a viable synthetic route for a complex molecule like this compound commences with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

The molecular architecture of this compound, a 4-guanidinobenzoate derivative, suggests several key precursors. Based on its structural components, the primary building blocks can be identified. The synthesis described in the scientific literature indicates that the molecule is constructed from several key fragments which are coupled together in a convergent manner. While specific precursors for this compound are part of a broader series of compounds, the general precursors for this class of inhibitors include a substituted aminopyrazole core, a chiral amino acid derivative, and a 4-cyanophenyl moiety which is later converted to the guanidinobenzoyl group.

The retrosynthetic strategy for this compound and its analogs primarily involves the disconnection of amide bonds. A key disconnection is made at the amide linkage between the chiral amino acid component and the aminopyrazole core. A second critical disconnection occurs at the amide bond connecting the 4-guanidinobenzoyl group to the rest of the molecule. This approach allows for the separate synthesis of these key fragments, which are then coupled in the final stages of the synthesis. This convergent strategy is often more efficient and allows for greater flexibility in the synthesis of analogs.

Development of Optimized Synthetic Routes

The translation of the retrosynthetic plan into a practical laboratory synthesis requires the development of optimized reaction sequences that are high-yielding and reproducible.

The synthesis of this compound is a multi-step process. Although a detailed 9-step synthesis has been mentioned, the specific sequence for this exact compound is part of a larger library of synthesized inhibitors. The general synthetic sequence for this class of compounds involves the initial preparation of the substituted aminopyrazole core. This is followed by the coupling of a protected chiral amino acid to this core using standard peptide coupling reagents. The protecting groups are then removed, and the resulting amine is acylated with a derivative of 4-cyanobenzoic acid. The final step in the synthesis is the conversion of the nitrile group to the guanidine (B92328) moiety.

| Parameter | Description |

| Molecular Formula | C20H18N4O7 |

| Molecular Weight | 426.38 g/mol |

Table 1: Physicochemical Properties of this compound chemsrc.com

Generation of this compound Analogs and Derivatives

The discovery of this compound was the result of a systematic exploration of various structural analogs to optimize inhibitory potency and pharmacokinetic properties. acs.org

Systematic Modification of Key Functional Groups

Researchers have systematically modified several key functional groups of the initial lead compounds to enhance their interaction with the enteropeptidase active site. acs.orgnih.gov A notable strategy involved mimicking the natural substrate of enteropeptidase, which contains a sequence of aspartic acid residues. acs.orgnih.gov

The following table summarizes the impact of these modifications:

| Compound | Modification from Parent Structure | Human Enteropeptidase IC50(initial) (nM) | Human Enteropeptidase IC50(app) (nM) |

| 1c | Glycine (B1666218) moiety | 110 | 11 |

| 2a | Replacement of glycine with aspartic acid | 21 | 1.8 |

| 2b | Replacement of glycine with asparagine | 91 | 10 |

| 2c | Replacement of glycine with glutamic acid | 32 | 3.5 |

Data sourced from Ikeda et al., 2022. acs.orgnih.gov

These results indicate that the introduction of an additional carboxylic acid group, as seen in compounds 2a and 2c , enhances inhibitory activity, likely by providing an extra interaction with the enzyme. acs.orgnih.gov Further optimization led to the exploration of different heterocyclic cores, including dihydrobenzofuran and phenylisoxazoline, culminating in the identification of this compound (6b) as a highly potent inhibitor. acs.org

Parallel Synthesis and Library Generation Approaches

While large-scale parallel synthesis for generating vast libraries of this compound analogs is not explicitly detailed in the primary literature, the systematic approach to modifying functional groups and the heterocyclic core is indicative of a focused library generation strategy. acs.org This approach allows for a deep understanding of the structure-activity relationship (SAR) and the rational design of more potent inhibitors. The synthesis of a series of compounds with variations at specific positions is a form of parallel synthesis, albeit on a smaller, more targeted scale than high-throughput combinatorial chemistry.

Methodologies for Purity and Structural Integrity Verification in Research Compounds

The verification of the purity and structural integrity of this compound and its analogs is a critical step in the research and development process. A combination of standard analytical techniques is employed to ensure the identity and quality of the synthesized compounds. acs.org

The primary methods used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed map of the molecule's connectivity.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities. The retention time and peak area are used to quantify the purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which confirms its elemental composition.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the theoretical values to further verify the chemical formula. researchgate.net

For the final compound, this compound (6b), these methods collectively ensure that the material used for biological testing is of the correct structure and high purity. acs.org

Advanced Molecular and Conformational Elucidation of Human Enteropeptidase in 1

Conformational Analysis in Solution and Solid State

The three-dimensional structure of Human enteropeptidase-IN-1 is crucial for its interaction with the active site of human enteropeptidase. Understanding its conformational preferences in both solution and the solid state provides a complete picture of its structural landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For this compound, a comprehensive NMR analysis would involve a suite of experiments to assign its proton (¹H) and carbon (¹³C) signals and to determine through-bond and through-space correlations.

Key NMR Experiments and Their Potential Findings:

| NMR Experiment | Information Gained | Hypothetical Data for this compound |

| ¹H NMR | Provides information on the chemical environment of protons. | A set of chemical shifts and coupling constants for each proton. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. | A series of peaks corresponding to each unique carbon atom. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds). | Cross-peaks indicating neighboring protons in the molecular structure. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Cross-peaks linking specific proton and carbon signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (2-4 bonds). | Key correlations to establish the connectivity of different molecular fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing insights into the 3D structure and conformation. | Cross-peaks between spatially proximate but non-bonded protons, defining the molecule's fold. |

These experiments would allow for the complete assignment of the NMR spectra and the determination of the predominant conformation(s) of this compound in a given solvent.

X-ray Crystallographic Insights into Preferred Conformations

X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state. Obtaining a single crystal of this compound would be the first critical step. Subsequent diffraction analysis would yield precise information about bond lengths, bond angles, and torsion angles, defining its exact three-dimensional structure in the crystalline form.

Hypothetical Crystallographic Data for this compound:

| Crystallographic Parameter | Description | Illustrative Value |

| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the sides of the unit cell. | a = 10.5 Å, b = 15.2 Å, c = 20.1 Å |

| Resolution | The level of detail obtained from the diffraction data. | 1.8 Å |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This data would provide an unambiguous depiction of the preferred conformation of this compound in the solid state, which can be compared with the solution-state conformation determined by NMR.

Stereochemical Characterization and Absolute Configuration Determination

As a chiral molecule, the precise three-dimensional arrangement of atoms (stereochemistry) in this compound is critical for its biological activity.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. For a small molecule like this compound, the CD spectrum could be used to confirm its enantiomeric purity and potentially provide information about its solution-state conformation.

Advanced Crystallographic Techniques for Absolute Configuration

While standard X-ray crystallography determines the relative arrangement of atoms, advanced techniques are required to establish the absolute configuration of a chiral molecule. Anomalous dispersion, often using a heavy atom either within the molecule or in the crystallization solvent, is a common method. By measuring the slight differences in scattering intensity for Friedel pairs of reflections, the true handedness of the molecule can be determined.

Influence of Solvent Environment on this compound Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Systematic studies using different solvents of varying polarity and hydrogen-bonding capabilities would be necessary to understand the conformational flexibility of this compound. Techniques like NMR and CD spectroscopy would be employed to monitor conformational changes as a function of the solvent. This information is vital for understanding how the inhibitor might adapt its shape upon entering the active site of the enzyme, which itself presents a unique microenvironment.

Solvation Effects on Molecular Geometry

There are no published studies that specifically investigate the solvation effects on the molecular geometry of this compound. In general, the conformation of a small molecule inhibitor is influenced by the surrounding solvent. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can alter bond lengths, bond angles, and torsional angles of the molecule. For a comprehensive understanding, computational methods such as Molecular Dynamics (MD) simulations in various explicit or implicit solvent models would be required. Such simulations could predict the most stable conformations of this compound in different biological environments (e.g., water, lipid membranes), but this research has not been made publicly available.

Spectroscopic Probes for Conformation-Solvent Interactions

No spectroscopic data for this compound has been published. To study the interaction between the inhibitor's conformation and the solvent, various spectroscopic techniques could be employed. These methods would provide insights into the structural stability and dynamics of the molecule in solution.

Table 1: Potential Spectroscopic Methods for Analyzing Conformation-Solvent Interactions

| Spectroscopic Technique | Potential Information Yielded | Status for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed 3D structure and dynamic information in solution. | Data Not Available |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Reveals information about specific functional groups and hydrogen bonding interactions. | Data Not Available |

| Circular Dichroism (CD) | Used to determine the presence of chiral centers and study conformational changes. | Data Not Available |

Without experimental data from these or similar techniques, a detailed discussion on the conformation-solvent interactions for this compound cannot be provided.

Investigating Intramolecular Interactions and Structural Motifs

Identification of Structural Motifs: Pinpointing key functional groups and ring systems that are crucial for its inhibitory activity.

Intramolecular Hydrogen Bonding: Mapping the network of hydrogen bonds that stabilize the molecule's conformation.

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the stability of different conformers and the strength of intramolecular interactions.

This level of detailed structural chemistry research for this compound is not present in the available search results.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Specificity and Selectivity Profiling of Human Enteropeptidase in 1

Broad-Spectrum Analysis

A critical aspect of characterizing a novel enzyme inhibitor is to determine its selectivity profile against related enzymes, particularly those that share structural or functional similarities. This analysis helps to understand the inhibitor's specificity and predict potential off-target effects.

To assess the selectivity of Human enteropeptidase-IN-1, its inhibitory activity was evaluated against a panel of serine proteases, including key digestive enzymes and proteases involved in the coagulation cascade. The results of this broad-spectrum analysis are detailed in the interactive data table below.

Interactive Data Table: Inhibitory Activity of this compound Against a Panel of Serine Proteases

| Protease | IC₅₀ (μM) |

| Human Enteropeptidase | 0.020 |

| Human Trypsin 1 | >100 |

| Human Chymotrypsin | >100 |

| Human Thrombin | >100 |

| Human Plasmin | >100 |

| Human Plasma Kallikrein | >100 |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher IC₅₀ value indicates weaker inhibition.

The data clearly demonstrates that this compound is highly selective for human enteropeptidase. At a concentration of 100 μM, the compound exhibited no significant inhibitory activity against other tested serine proteases, including trypsin 1, chymotrypsin, thrombin, plasmin, and plasma kallikrein. This high degree of selectivity underscores the specific nature of the interaction between this compound and its intended target.

Q & A

Q. What are the standard experimental protocols for assessing the inhibitory activity of Human Enteropeptidase-IN-1 in vitro?

- Methodological Answer : To evaluate inhibitory activity, use a fluorogenic or chromogenic substrate specific to enteropeptidase. Prepare reagents under controlled conditions (e.g., pH 7.4, 37°C) and pre-incubate the enzyme with varying concentrations of the inhibitor. Measure residual enzymatic activity spectrophotometrically. Include positive controls (e.g., known inhibitors) and negative controls (substrate-only reactions). Normalize data against baseline activity and calculate IC₅₀ values using non-linear regression analysis. Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA) .

- Key Considerations : Optimize substrate concentration to avoid saturation effects and validate assay specificity using knockout models or competitive inhibitors .

Q. How should researchers select appropriate in vivo models to study the pharmacokinetics of this compound?

- Methodological Answer : Prioritize species with homologous enteropeptidase expression patterns (e.g., rodents for preliminary studies, non-human primates for translational relevance). Administer the inhibitor via clinically relevant routes (e.g., oral, intravenous) and collect serial blood/tissue samples. Use LC-MS/MS to quantify plasma concentrations and calculate pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂, AUC). Validate cross-reactivity of analytical assays with species-specific enteropeptidase isoforms .

- Key Considerations : Account for interspecies metabolic differences by conducting microsomal stability assays and hepatic clearance studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?

- Methodological Answer : Perform a meta-analysis of published datasets, stratifying results by experimental variables (e.g., inhibitor purity, assay pH, animal strain). Use funnel plots to assess publication bias and heterogeneity statistics (e.g., I²) to quantify variability. Replicate conflicting experiments under standardized conditions, controlling for batch effects and normalizing to reference standards. Apply mechanistic modeling (e.g., molecular dynamics simulations) to explore conformational impacts of assay conditions on inhibitor-enzyme interactions .

- Key Considerations : Address variability in enzyme source (recombinant vs. native) and post-translational modifications, which may alter inhibitory kinetics .

Q. What strategies are recommended for optimizing the selectivity of this compound against off-target serine proteases?

- Methodological Answer : Conduct high-throughput profiling against a panel of serine proteases (e.g., trypsin, thrombin) using activity-based probes or substrate libraries. Employ structure-activity relationship (SAR) studies to identify critical pharmacophores contributing to selectivity. Use X-ray crystallography or cryo-EM to resolve inhibitor-protease binding conformations and guide rational design. Validate selectivity in complex biological matrices (e.g., plasma, tissue lysates) to account for endogenous protease interactions .

- Key Considerations : Balance selectivity with pharmacokinetic properties; overly rigid structural modifications may reduce bioavailability .

Q. What ethical and methodological safeguards are critical when transitioning this compound to early-phase clinical trials?

- Methodological Answer : Submit a detailed Investigational New Drug (IND) application, including toxicology profiles (e.g., NOAEL from rodent/non-rodent studies) and manufacturing quality controls. Design Phase I trials with dose-escalation cohorts, incorporating sentinel dosing and real-time pharmacokinetic monitoring. Obtain informed consent that explicitly outlines risks (e.g., gastrointestinal toxicity from protease inhibition) and procedures for adverse event reporting. Ensure blinding and randomization to mitigate bias in efficacy assessments .

- Key Considerations : Align inclusion/exclusion criteria with preclinical data (e.g., exclude patients with congenital protease deficiencies) and monitor for off-target immune responses .

Data Interpretation & Reporting

Q. How should researchers address variability in enzyme inhibition kinetics across different batches of this compound?

- Methodological Answer : Implement quality control assays (e.g., HPLC purity checks, mass spectrometry for batch consistency). Normalize kinetic data (kᵢₙₕ, Kᵢ) to active inhibitor concentration, validated via titration against a reference standard. Use mixed-effects models to statistically account for batch variability in aggregated datasets. Report batch-specific metadata (e.g., storage conditions, synthesis protocols) to enhance reproducibility .

Q. What frameworks are recommended for evaluating the clinical relevance of this compound’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, assess feasibility by comparing inhibitor stability in human vs. animal models, and relevance by correlating target engagement biomarkers (e.g., fecal protease activity) with clinical endpoints (e.g., malabsorption symptoms). Use PICO (Population, Intervention, Comparison, Outcome) templates to structure hypothesis-driven clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.